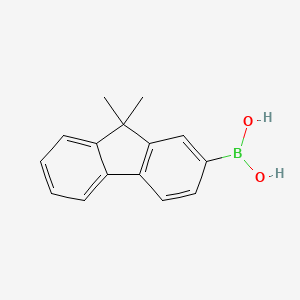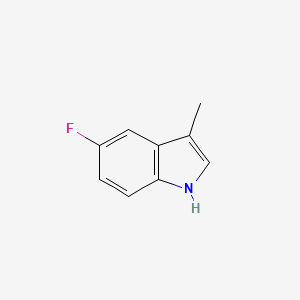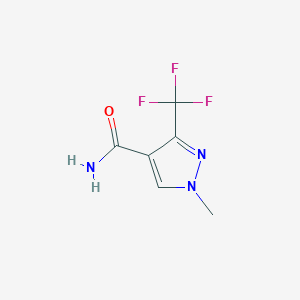
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours.
Work-up: The reaction mixture is then subjected to distillation to isolate the desired product.
Industrial Production Methods:
Kilogram Synthesis: The synthesis can be scaled up to kilogram quantities using efficient distillation-based separation techniques.
Regioselective Functionalization: The compound can be further functionalized using lithiation and electrophilic trapping chemistries.
Types of Reactions:
Substitution Reactions: The compound can undergo halogen-metal exchange reactions followed by functionalization.
Bromination: Bromination with N-bromosuccinimide (NBS) to form 4-bromopyrazoles.
Common Reagents and Conditions:
Lithiation: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C).
Electrophilic Trapping: Various electrophiles can be used to trap the lithiated intermediate.
Major Products:
4-Bromopyrazoles: Formed through bromination reactions.
Functionalized Pyrazoles: Obtained through lithiation and subsequent electrophilic trapping.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules, making this compound a valuable intermediate in drug synthesis.
Agrochemicals: Used in the synthesis of herbicides and pesticides due to its stability and bioactivity.
Materials Science: Employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide: Shares a similar trifluoromethyl group and pyrazole ring structure.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-12-2-3(5(10)13)4(11-12)6(7,8)9/h2H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJLKDVQNCKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020872 | |
| Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937717-66-3 | |
| Record name | 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the agricultural significance of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?
A1: This compound is a key metabolite of penthiopyrad, a succinate dehydrogenase inhibitor fungicide. Understanding its presence in food is crucial for residual monitoring and risk assessment. []
Q2: How is this compound detected and quantified in food samples?
A2: A highly sensitive method using Ultra High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has been developed. This method, optimized for various fruits, vegetables, and cereals, allows for the simultaneous determination of penthiopyrad enantiomers and this specific metabolite. []
Q3: What challenges arise in analyzing this compound residues?
A3: Penthiopyrad, the parent compound, is chiral, meaning it exists as two enantiomers. This adds complexity to the analysis as both enantiomers and the metabolite need to be separated and quantified. The developed UHPLC-MS/MS method addresses this challenge, enabling accurate measurement in complex matrices like food. []
Q4: Can the structure of this compound be modified to enhance its antifungal activity?
A4: Research shows that substituting the pyrazole ring of similar pyrazole-4-carboxamide derivatives with various pyridinyl groups influences their antifungal activity. Specifically, compounds with specific substitutions demonstrated greater than 50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides carboxin and boscalid. This suggests that structural modifications can indeed impact antifungal efficacy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)
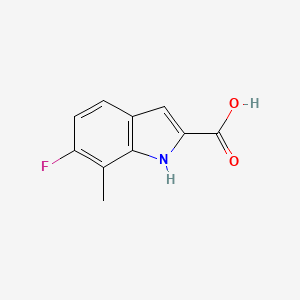
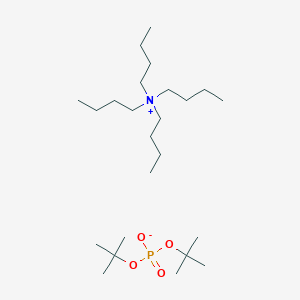

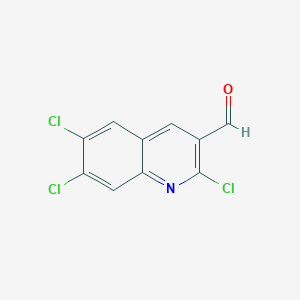
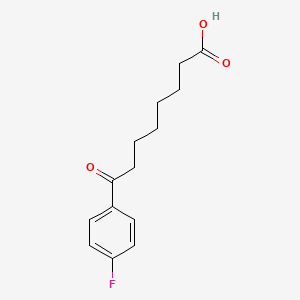
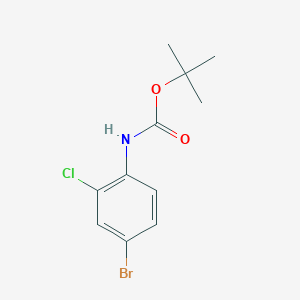
![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)
